Cas no 52266-24-7 (1,2-Dimethyl-4-phenyl-pyrrole)

1,2-Dimethyl-4-phenyl-pyrrole is a heterocyclic organic compound featuring a pyrrole core substituted with methyl groups at the 1- and 2-positions and a phenyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials chemistry. Its aromatic character and electron-rich nature facilitate applications in coordination chemistry, where it can act as a ligand for metal complexes. The compound’s stability and well-defined reactivity profile enhance its utility in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
1,2-Dimethyl-4-phenyl-pyrrole structure
1,2-Dimethyl-4-phenyl-pyrrole structure
Product name:1,2-Dimethyl-4-phenyl-pyrrole
CAS No:52266-24-7
MF:C12H13N
Molecular Weight:171.238322973251
MDL:MFCD27924830
CID:4714957

1,2-Dimethyl-4-phenyl-pyrrole 化学的及び物理的性質

名前と識別子

    • 1,2-dimethyl-4-phenyl-pyrrole
    • ZTZCGMMFRYOVLW-UHFFFAOYSA-N
    • Pyrrole,1,2-dimethyl-4-phenyl-
    • 1,2-Dimethyl-4-phenyl-pyrrole
    • MDL: MFCD27924830
    • インチ: 1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3
    • InChIKey: ZTZCGMMFRYOVLW-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C2C=CC=CC=2)C=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • トポロジー分子極性表面積: 4.9

1,2-Dimethyl-4-phenyl-pyrrole Security Information

1,2-Dimethyl-4-phenyl-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR01UNY1-100mg
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7
100mg
$564.00 2023-12-14
1PlusChem
1P01UNPP-250mg
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 ≥95%
250mg
$698.00 2023-12-16
1PlusChem
1P01UNPP-5g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 ≥95%
5g
$1733.00 2024-04-30
eNovation Chemicals LLC
D780327-0.25g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 95%
0.25g
$605 2025-02-20
abcr
AB534708-250mg
1,2-Dimethyl-4-phenyl-1H-pyrrole; .
52266-24-7
250mg
€915.00 2024-08-02
eNovation Chemicals LLC
D780327-5g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 95%
5g
$1650 2025-02-20
eNovation Chemicals LLC
D780327-0.1g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 95%
0.1g
$600 2025-02-27
eNovation Chemicals LLC
D780327-5g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 95%
5g
$1650 2025-02-27
eNovation Chemicals LLC
D780327-0.25g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 95%
0.25g
$605 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY264837-0.25g
1,2-Dimethyl-4-phenyl-1H-pyrrole
52266-24-7 ≥95%
0.25g
¥4600.0 2023-09-15

1,2-Dimethyl-4-phenyl-pyrrole 関連文献

1,2-Dimethyl-4-phenyl-pyrroleに関する追加情報

Chemical Profile of 1,2-Dimethyl-4-phenyl-pyrrole (CAS No. 52266-24-7)

1,2-Dimethyl-4-phenyl-pyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 52266-24-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives family, characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of both methyl and phenyl substituents at the 1 and 4 positions, respectively, imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug discovery and development.

The structural motif of 1,2-dimethyl-4-phenyl-pyrrole is particularly intriguing due to its potential to interact with biological targets in multiple ways. The nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor, while the phenyl group provides a hydrophobic surface that can engage in π-stacking interactions with biomolecules. Additionally, the methyl groups at the 1 and 2 positions influence the overall shape and flexibility of the molecule, which can be critical for binding affinity and selectivity.

In recent years, there has been a growing interest in pyrrole derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrrole core exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, 1,2-dimethyl-4-phenyl-pyrrole has been investigated for its potential role in modulating enzyme activity and inhibiting pathways associated with diseases.

One of the most notable areas of research involving 1,2-dimethyl-4-phenyl-pyrrole is its application in oncology. Preclinical studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The phenyl group has been shown to enhance binding to specific protein targets, while the methyl groups contribute to fine-tuning the molecule’s pharmacokinetic profile. These findings have prompted further investigation into its potential as a lead compound for developing novel anticancer agents.

The synthesis of 1,2-dimethyl-4-phenyl-pyrrole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methyl and phenyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

From a computational chemistry perspective, 1,2-dimethyl-4-phenyl-pyrrole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided valuable insights into how structural modifications can optimize binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the position or orientation of substituents can significantly alter the compound’s ability to bind to enzymes or receptors.

The pharmacological properties of 1,2-dimethyl-4-phenyl-pyrrole have also been explored in vivo using animal models. Initial experiments have shown promising results regarding its ability to modulate immune responses and reduce inflammation. These findings align with broader trends in drug discovery where natural product-inspired scaffolds are being leveraged to develop immunomodulatory therapies.

In conclusion,1,2-dimethyl-4-phenyl-pyrrole (CAS No. 52266-24-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,1,2-dimethyl-4-phenyl-pyrrole is poised to play an important role in advancing our understanding of drug design and development.

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